cIAP1 E3 ligase inhibitor D19

cIAP1 E3 ubiquitin ligase RING domain

Standard cIAP1 pathway studies often rely on SMAC mimetics, which activate-rather than inhibit-E3 ligase activity. cIAP1 E3 ligase inhibitor D19 directly binds the RING domain and suppresses ubiquitin transfer, providing a clean tool for loss-of-function studies. Key advantages: - IC50 14.1 μM in cell-free autoubiquitination assays; selective over BRCA1/BARD1. - Stabilizes MAD1 and promotes c-MYC degradation, opposite to SMAC mimetic effects. - Inhibits cIAP1 with all tested E2 partners (UbcH5a/b/c, UbcH6, Ubc13/Uev1a). - >98% purity, solid powder, shipped with blue ice for stability.

Molecular Formula C16H11N3OS2
Molecular Weight 325.4
CAS No. 380640-76-6
Cat. No. B606680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 E3 ligase inhibitor D19
CAS380640-76-6
SynonymscIAP1 IN-D19;  cIAP1-IN D19;  cIAP1-IN-D19
Molecular FormulaC16H11N3OS2
Molecular Weight325.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9-
InChIKeyNJUBGVFAHILBQL-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cIAP1 Inhibitor D19 for c-MYC-Driven Cancer Research


cIAP1 E3 ligase inhibitor D19 (also designated cIAP1-IN-D19) is a small-molecule inhibitor that directly binds the RING domain of cellular inhibitor of apoptosis protein-1 (cIAP1) and suppresses its E3 ubiquitin ligase activity by disrupting the dynamic interaction with E2 conjugating enzymes [1]. Identified through a high-throughput screen, D19 inhibits cIAP1 autoubiquitination with an IC50 of 14.1 μM and exhibits functional selectivity by stabilizing MAD1 to promote c-MYC degradation [1]. Its unique mechanism—inhibiting rather than activating cIAP1—distinguishes it from SMAC mimetics and provides a pharmacological tool for dissecting c-MYC oncogenic signaling [1].

1
Inhibits cIAP1 E3 ligase activity via direct RING domain binding, not activation
2
Promotes c-MYC degradation through MAD1 stabilization; suited for c-MYC oncogenic signaling studies
3
Mechanistically distinct from SMAC mimetics; enables inhibition-vs-activation pathway dissection

D19: Irreplaceable by SMAC Mimetics


cIAP1 E3 ligase inhibitor D19 operates through a fundamentally distinct pharmacological mechanism compared to SMAC mimetics (e.g., LCL161, Birinapant). Whereas SMAC mimetics bind the BIR2–3 domains and activate cIAP1 E3 ligase activity to trigger autodegradation, D19 binds the RING domain and directly inhibits ubiquitin transfer, producing opposite functional consequences on c-MYC stability [1]. Even among cIAP1-targeting agents, the direction of modulation—inhibition versus activation—determines whether c-MYC levels decrease or increase, making mechanistic substitution invalid [1]. Furthermore, D19 exhibits a unique selectivity profile across E2 enzymes and E3 ligases that cannot be assumed for structurally distinct IAP antagonists [1].

D19 (cIAP1 inhibitor) vs. SMAC mimetics (LCL161, Birinapant) Opposite cIAP1 modulation: inhibition vs. activation may reverse c-MYC regulation.
cIAP1 RING inhibition vs. BIR2-3 activation Mechanistic substitution cannot replicate MAD1 stabilization or c-MYC decrease.
IAP-family selectivity (cIAP1/2) vs. Pan-IAP or broad E3 agents Distinct selectivity profile; off-target E3 ligase effects may confound results.

D19: Quantitative Differentiation


RING-E2 Interaction Disruption vs. SMAC Mimetics

D19 binds directly to the cIAP1 RING domain and inhibits E3 ligase activity by interfering with the dynamics of E2 interaction, a mechanism orthogonal to SMAC mimetics which bind BIR2–3 domains and activate E3 activity [1]. In vitro autoubiquitination assays demonstrate that D19 inhibits cIAP1 activity with an IC50 of 14.1 μM [1]. In contrast, SMAC mimetics such as LCL161 and Birinapant activate cIAP1 E3 ligase activity and promote cIAP1 degradation with IC50 values in the low nanomolar range (<1 nM to 35 nM) .

RING–E2 disruption vs. SMAC mimetics
Class-level
IC50 = 14.1 μM (inhibition) vs.
Opposite functional direction; supports cIAP1 inhibition pathway studies
Cell-free assay; IC50 context may differ in cellular models
c-MYC regulation: D19 vs. SMAC mimetics
Head-to-head
Decreases c-MYC levels (D19) vs. increases c-MYC (LCL161, Birinapant)
Opposite c-MYC endpoint; critical for target-direction studies
Cancer cell lines; cIAP1-dependent effect
cIAP1/2 selectivity over BRCA1/BARD1
Head-to-head
Inhibits cIAP1 and cIAP2; no effect on BRCA1/BARD1 autoubiquitination
IAP-family selective; limits off-target E3 ligase confounding
In vitro ubiquitination assays; E2-promiscuous inhibition
D19-14 enhanced potency & in vivo data
Endpoint context
D19-14 > D19 in cIAP1 inhibition; tumor model response at 50 mg/kg i.p.
Improved analog supports in vivo model-response studies; D19 for in vitro mechanistic work
EOL1 AML xenograft; PK AUC 4,075 nM·h, T1/2 4.9 h
cIAP1 E3 ubiquitin ligase RING domain E2 conjugating enzyme

c-MYC Downregulation vs. SMAC Mimetics

D19 antagonizes c-MYC by stabilizing MAD1 protein and promoting c-MYC degradation in cells, whereas SMAC mimetics LCL161 and Birinapant dose-dependently increase c-MYC protein levels by activating cIAP1 E3 ligase activity [1]. In multiple cancer cell lines, D19 treatment reduced c-MYC levels, while SMAC mimetics produced the opposite effect [1]. The differential effect is cIAP1-dependent, as knockdown or knockout of cIAP1 abolishes the SMAC mimetic-mediated increase in c-MYC [1].

c-MYC regulation: D19 vs. SMAC mimetics
Head-to-head
Decreases c-MYC levels (D19) vs. increases c-MYC (LCL161, Birinapant)
Opposite c-MYC endpoint; critical for target-direction studies
Cancer cell lines; cIAP1-dependent effect
c-MYC MAD1 oncogene protein stability

cIAP1/2 Selectivity over BRCA1/BARD1

D19 inhibits autoubiquitination of cIAP2, the closest homolog of cIAP1, but has no effect on autoubiquitination of the unrelated E3 ligase BRCA1/BARD1 [1]. This selectivity profile is distinct from pan-IAP inhibitors or broad-spectrum E3 ligase inhibitors and demonstrates that D19 does not indiscriminately suppress all RING-type E3 ligases [1]. Additionally, D19 inhibits cIAP1 autoubiquitination across all tested E2 enzymes (UbcH5a/b/c, UbcH6, and Ubc13/Uev1a), indicating E2-promiscuous inhibition [1].

cIAP1/2 selectivity over BRCA1/BARD1
Head-to-head
Inhibits cIAP1 and cIAP2; no effect on BRCA1/BARD1 autoubiquitination
IAP-family selective; limits off-target E3 ligase confounding
In vitro ubiquitination assays; E2-promiscuous inhibition
selectivity cIAP2 BRCA1/BARD1 E3 ligase

D19-14: Enhanced Potency and In Vivo Efficacy

D19-14, an improved analog of D19, exhibits significantly increased ability to inhibit cIAP1 autoubiquitination and reduce c-MYC protein levels in vitro compared to D19 [1]. D19-14 demonstrates acceptable pharmacokinetic properties in vivo with an AUC of 4,075 nM·h and half-life (T1/2) of 4.9 h [1]. In an EOL1 acute myeloid leukemia xenograft model, daily administration of D19-14 at 50 mg/kg i.p. remarkably reduced tumor growth over 12 days and decreased c-MYC protein levels in tumors [1]. Patient-derived tumor organoids from breast cancer patients also showed sensitivity to D19-14 [1].

D19-14 enhanced potency & in vivo data
Endpoint context
D19-14 > D19 in cIAP1 inhibition; tumor model response at 50 mg/kg i.p.
Improved analog supports in vivo model-response studies; D19 for in vitro mechanistic work
EOL1 AML xenograft; PK AUC 4,075 nM·h, T1/2 4.9 h
D19-14 xenograft pharmacokinetics tumor growth inhibition

Applications of D19 and D19-14


In Vitro cIAP1 E3 Ligase Inhibition Studies

D19 is the primary tool for in vitro experiments requiring direct inhibition of cIAP1 E3 ligase activity. Use D19 in cell-free ubiquitination assays (malachite green or radiometric detection) to confirm IC50 ~14.1 μM and to study RING domain–E2 interaction dynamics [1]. In cellular models, D19 stabilizes MAD1 and promotes c-MYC degradation, enabling dissection of the cIAP1–MAD1–c-MYC signaling axis [1].

cIAP1 Inhibition vs. Activation in Cancer Cells

Researchers comparing cIAP1 inhibition (D19) with activation (SMAC mimetics such as LCL161 or Birinapant) can directly observe opposite effects on c-MYC protein levels [1]. D19 decreases c-MYC, whereas SMAC mimetics increase it. This differential is critical for studies investigating whether cIAP1 modulation promotes or suppresses oncogenic signaling [1].

In Vivo Xenograft and PDTO Studies with D19-14

For in vivo applications, the improved analog D19-14 is recommended. D19-14 exhibits acceptable PK (AUC 4,075 nM·h, T1/2 4.9 h) and demonstrates tumor growth inhibition in EOL1 AML xenografts at 50 mg/kg i.p. daily [1]. D19-14 also reduces c-MYC protein in tumors and shows activity in patient-derived tumor organoids (PDTOs) from breast cancer patients [1].

Selectivity Profiling in Ubiquitination Assays

D19 is suitable for selectivity studies comparing cIAP1/2 inhibition versus unrelated E3 ligases such as BRCA1/BARD1 [1]. Its E2-promiscuous inhibition profile across UbcH5a/b/c, UbcH6, and Ubc13/Uev1a makes it valuable for investigating cIAP1's interaction with diverse E2 partners [1].

Application
Selection Property
Validation Focus
cIAP1 ubiquitination pathway studies
RING-domain inhibition mechanism
Autoubiquitination assay endpoint review
c-MYC oncogenic signaling dissection
Inhibition vs. activation directionality
c-MYC protein level endpoint context
In vivo tumor model studies
Improved analog D19-14
Model-response endpoint monitoring
E3 ligase selectivity profiling
cIAP1/2 over BRCA1/BARD1 selectivity
Off-target activity endpoint review

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